Comparative SAR for Bcl-2–Beclin 1 Interaction Inhibition
In a direct head-to-head comparison of trisubstituted 4,5-dihydropyrazoles, the 4-methoxyphenyl analog (Compound 8) exhibits moderate inhibitory activity (IC50 = 10.11 μM) against the Bcl-2–Beclin 1 BH3 interaction [1]. This potency is 1.6-fold lower than the 4-methyl analog (Compound 1, IC50 = 15.9 μM) and 3.7-fold weaker than the 4-chloro analog (Compound 3, IC50 = 2.72 μM). Crucially, the unsubstituted phenyl analog (Compound 9) is completely inactive at the tested concentration [1]. These quantitative differences underscore that the 4-methoxyphenyl group confers a specific, non-interchangeable activity profile.
| Evidence Dimension | Inhibition of Bcl-2–Beclin 1 protein-protein interaction |
|---|---|
| Target Compound Data | IC50 = 10.11 ± 0.30 μM (4-Methoxyphenyl analog, Compound 8) |
| Comparator Or Baseline | 4-Methyl analog: IC50 = 15.9 ± 0.8 μM; 4-Fluoro analog: 12.66 ± 0.22 μM; 4-Chloro analog: 2.72 ± 0.11 μM; Unsubstituted Phenyl: Inactive |
| Quantified Difference | 36% more potent than 4-methyl analog; 72% less potent than 4-chloro analog; active vs. inactive for unsubstituted phenyl |
| Conditions | AlphaLISA assay; n=3 |
Why This Matters
This data confirms the unique activity profile of the 4-methoxyphenyl moiety, providing a quantitative rationale for selecting this specific compound over closely related analogs in oncology-related Bcl-2 research programs.
- [1] PMC9465831, Table 1. SAR of Trisubstituted 4,5-Dihydropyrazoles 1–44. J Med Chem. View Source
